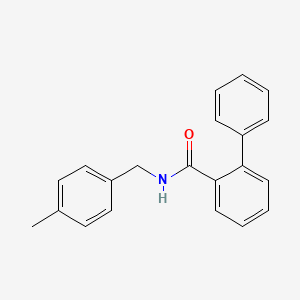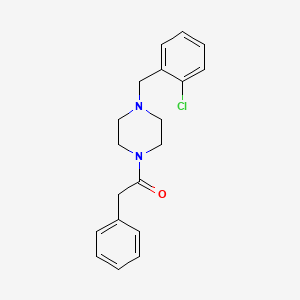![molecular formula C12H12N2O2S2 B4773024 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine](/img/structure/B4773024.png)
4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine
Übersicht
Beschreibung
4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine, also known as TTM, is a synthetic compound that has been widely used in scientific research. TTM belongs to the class of thiomorpholine derivatives and has been found to possess a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine involves the inhibition of the activity of metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix components. This compound binds to the active site of metalloproteinases and prevents their activity by blocking the access of substrates to the active site.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. This compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. This compound has also been found to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels, in various cell types. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine in lab experiments include its ability to inhibit the activity of metalloproteinases, which are enzymes that play a crucial role in tissue remodeling and repair. This compound has been found to be effective in inhibiting the activity of MMPs and ADAMTSs in various cell types. This compound has also been shown to inhibit angiogenesis and to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
Future research on 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine should focus on its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic purposes. In addition, future research should focus on the development of new derivatives of this compound with improved solubility and reduced toxicity. Finally, future research should investigate the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has been widely used in scientific research due to its ability to inhibit the activity of metalloproteinases, which are enzymes that play a crucial role in tissue remodeling and repair. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs) in various cell types. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and to induce apoptosis, which is programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
thiomorpholin-4-yl-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c15-12(14-3-6-17-7-4-14)9-8-10(16-13-9)11-2-1-5-18-11/h1-2,5,8H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQQVPVKVULLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4772948.png)

![2-cyano-3-[1-(2,6-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4772961.png)
![2-(4-bromo-2-chlorophenoxy)-2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4772969.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4772971.png)


![3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4772995.png)
![N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B4773000.png)
![2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4773006.png)
![N-(3-methylphenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B4773012.png)
![2-[(3-chloro-4-fluorophenoxy)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4773016.png)
![(4-{[2-(4-nitrophenyl)-3-phenyl-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B4773028.png)
![5-{[(4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4773041.png)